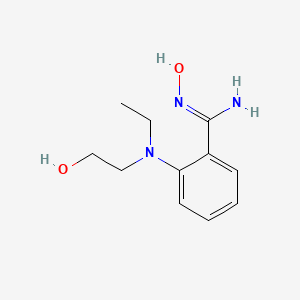

2-(Ethyl(2-hydroxyethyl)amino)-N'-hydroxybenzimidamide

Description

2-(Ethyl(2-hydroxyethyl)amino)-N'-hydroxybenzimidamide (IUPAC name: (Z)-2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide) is a benzimidamide derivative characterized by a hydroxyethyl-substituted ethylamino group and an amidoxime (-NH-OH) functional group.

Properties

IUPAC Name |

2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-14(7-8-15)10-6-4-3-5-9(10)11(12)13-16/h3-6,15-16H,2,7-8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAIMNOZBBOJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCO)C1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the reaction of ethylenediamine with hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like water, ethanol, and acetone. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)benzamide

- Structure : Benzamide core with a 2-hydroxyethyl substituent.

- Synthesis: Reacting 2-aminoethanol with benzoyl chloride yields this compound at 29% efficiency after column chromatography .

- Key Differences: Lacks the amidoxime group and ethylamino branching present in the target compound.

- Applications: Primarily used as a precursor for ester derivatives (e.g., N-Benzoyl-2-aminoethyl cinnamate) .

2-(Diethylamino)-N′-hydroxyethanimidamide

- Structure: Features a diethylamino group and amidoxime moiety but lacks the aromatic benzene ring .

- Key Differences: The aliphatic backbone may confer higher solubility in non-polar solvents compared to the aromatic target compound.

3-Ethynyl-N-(2-hydroxyethyl)benzamide

- Structure: Benzamide with ethynyl (-C≡CH) and hydroxyethyl groups (C11H11NO2, MW: 189.214 g/mol) .

- Key Differences: The ethynyl group enables click chemistry applications, unlike the target compound. Its molecular weight is lower due to the absence of the ethylamino-amidoxime chain.

N'-Hydroxy-2-(2-thienyl)ethanimidamide

- Structure : Substitutes the benzene ring with a thiophene group, retaining the amidoxime functionality .

- The target compound’s benzene ring may offer better π-π stacking for pharmaceutical binding.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Biological Activity

2-(Ethyl(2-hydroxyethyl)amino)-N'-hydroxybenzimidamide is a synthetic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{18}N_{4}O_{2}

- CAS Number : 1216335-20-4

- Molecular Weight : 250.3 g/mol

The compound features a benzimidamide core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

- Nitric Oxide Production : Preliminary studies suggest that it may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

- HL-60 Leukemic Cells : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial cytotoxicity at concentrations as low as 10 μM .

- HeLa Cells : Similar inhibitory effects were observed in cervical cancer cells, suggesting a broad-spectrum anticancer potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Other Biological Activities

Additional research has explored the compound's effects on metabolic processes, particularly in models of diabetes:

- Hypoglycemic Activity : In studies involving diabetic mice, administration of the compound resulted in significant reductions in blood glucose levels, suggesting potential applications in managing Type II diabetes .

Case Studies

-

In Vitro Cytotoxicity Study :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner across all tested lines (Table 1).

This data highlights the compound's potential as a therapeutic agent in oncology.Cell Line IC50 (μM) HL-60 10 HeLa 15 Jurkat T-cells 12 -

Anti-inflammatory Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups (Figure 1).

-

Diabetes Management Study :

- In diabetic mouse models (db/db), the administration of the compound led to a reduction in fasting blood glucose levels over a four-week period (Table 2).

Treatment Group Initial Glucose (mg/dL) Final Glucose (mg/dL) Control 250 280 Compound 255 180

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.